N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide
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Overview
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide is a complex organic compound featuring a quinoline core substituted with a thiophene ring and a benzamide group. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry and Biology: N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural complexity allows for interactions with various biological targets, making it a valuable compound in drug discovery and development.
Medicine: In the field of medicine, this compound has shown promise as a lead molecule for the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific receptors makes it a candidate for the treatment of various diseases.
Industry: Beyond its applications in chemistry and medicine, this compound is also of interest in the materials industry due to its potential use in the development of advanced materials with unique properties.
Mechanism of Action
Target of Action
The compound N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide is a dual inhibitor of serotonin and norepinephrine reuptake . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions.
Mode of Action
As a dual reuptake inhibitor, this compound works by blocking the reabsorption of serotonin and norepinephrine into neurons . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting a therapeutic effect.
Biochemical Pathways
The compound’s action on the serotonin and norepinephrine reuptake pathways leads to increased neurotransmission . This can result in downstream effects such as mood elevation, pain relief, and other therapeutic benefits .
Result of Action
The increased neurotransmission resulting from the inhibition of serotonin and norepinephrine reuptake can lead to various molecular and cellular effects. These may include alleviation of depressive symptoms , reduction of pain perception , and potentially other therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Comparison with Similar Compounds
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
N-(1-methyl-4-oxo-3-(thiophen-2-yl)quinolin-2-yl)acetamide
Uniqueness: N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties. Its benzamide group, in particular, offers additional functional versatility compared to similar compounds.
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Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(17-12-7-13-26-17)20(23)22-21(25)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCCPQZARVXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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